REACTION_CXSMILES
|
[O:1]1[C:3]2([CH2:6][N:5](C(OC(C)(C)C)=O)[CH2:4]2)[CH2:2]1.[NH:14]1[CH2:19][CH2:18][O:17][CH2:16][CH2:15]1>C1COCC1>[N:14]1([CH2:2][C:3]2([OH:1])[CH2:4][NH:5][CH2:6]2)[CH2:19][CH2:18][O:17][CH2:16][CH2:15]1
|
Name
|
|
Quantity
|
51 mg
|
Type
|
reactant
|
Smiles
|
O1CC12CN(C2)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
123 μL
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for one hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The solution was then concentrated
|
Type
|
CUSTOM
|
Details
|
the residue partitioned with ethyl acetate and water
|
Type
|
WASH
|
Details
|
The organic layer was washed once with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine and the organic layer dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
Filtration and concentration
|
Type
|
CUSTOM
|
Details
|
gave a colorless oil that
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel flash chromatography
|
Type
|
CONCENTRATION
|
Details
|
The combined pure fractions were concentrated
|
Type
|
ADDITION
|
Details
|
the residue treated with neat TFA (1 mL) for 5 minutes
|
Duration
|
5 min
|
Type
|
CONCENTRATION
|
Details
|
then concentrated
|
Type
|
ADDITION
|
Details
|
basified to pH >10 by addition of Biorad AG-1X hydroxide form resin
|
Type
|
FILTRATION
|
Details
|
Filtration and concentration
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCOCC1)CC1(CNC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.6 mg | |
YIELD: PERCENTYIELD | 24% | |
YIELD: CALCULATEDPERCENTYIELD | 24.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |